molecular formula C13H16ClNO B5532640 N-(tert-butyl)-3-(4-chlorophenyl)acrylamide

N-(tert-butyl)-3-(4-chlorophenyl)acrylamide

Cat. No. B5532640
M. Wt: 237.72 g/mol
InChI Key: XSTZUHZREZVOJB-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-butyl) acrylamide derivatives, including N-(tert-butyl)-3-(4-chlorophenyl)acrylamide, involves reactions such as the condensation of acryloyl chloride with n-tert-butylamine. This process has been optimized to achieve high yields and purity, indicating the efficiency of synthesis methods for such compounds (Wang Zao-hui, 2006).

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide and related compounds has been characterized using various spectroscopic techniques. Studies have shown that the presence of tert-butyl groups and chlorophenyl moieties significantly influences the molecular geometry and stability of these compounds. For instance, the crystal structure of related derivatives, as analyzed through X-ray diffraction, reveals insights into their conformational properties and intermolecular interactions (K. Gholivand et al., 2009).

Chemical Reactions and Properties

N-(tert-butyl)-3-(4-chlorophenyl)acrylamide participates in a variety of chemical reactions, serving as a versatile intermediate for the synthesis of amines and other functional groups. Its reactivity has been exploited in asymmetric synthesis, demonstrating the compound's utility in producing enantioenriched products with high yields and purity. The presence of the tert-butyl group acts as a steric hindrance, affecting the compound's reactivity in nucleophilic additions and other transformations (J. Ellman et al., 2002).

Physical Properties Analysis

The physical properties of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide and its polymers have been extensively studied. These materials exhibit unique behaviors in solution, influenced by their molecular structure and composition. For example, the synthesis and characterization of copolymers containing acrylamide derivatives have shown that these materials possess high viscosities and thermal stability, making them suitable for various applications in materials science (C. McCormick et al., 1992).

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide, such as its reactivity in polymerization reactions and its role in forming hydrophobic and amphiphilic copolymers, highlight its significance in polymer chemistry. These properties are crucial for designing polymers with specific functionalities and applications, including responsive and associative behaviors in various environmental conditions (K. D. Branham et al., 1996).

Safety and Hazards

Sigma-Aldrich provides “N-(tert-butyl)-3-(4-chlorophenyl)acrylamide” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle the compound with care and take necessary safety precautions.

properties

IUPAC Name

(E)-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3,(H,15,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTZUHZREZVOJB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-3-(4-chlorophenyl)acrylamide

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